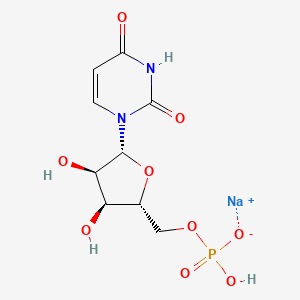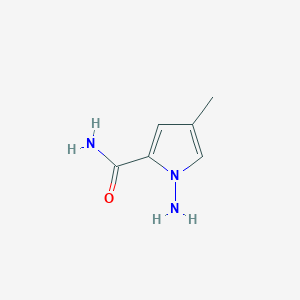
1-Amino-4-methyl-1H-pyrrole-2-carboxamide
Overview
Description
“1-Amino-4-methyl-1H-pyrrole-2-carboxamide” is a heterocyclic compound . It belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group .
Synthesis Analysis
The synthesis of “1-Amino-4-methyl-1H-pyrrole-2-carboxamide” and similar compounds often involves the use of carboxylic acid activators . These compounds increase the conversion rate of carboxylic acid to carboxamide . A method for the preparation of N-acylpyrroles involves condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular formula of “1-Amino-4-methyl-1H-pyrrole-2-carboxamide” is C6H9N3O . The InChI code is 1S/C6H8N2O2.ClH/c1-8-3-4 (7)2-5 (8)6 (9)10;/h2-3H,7H2,1H3, (H,9,10);1H .Scientific Research Applications
Synthesis of Pyrrole-2-Carboxylic Acid
The compound can be used in the synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks . The optimized synthetic conditions resulted in a 50% yield of Pyrrole-2-Carboxylic Acid .
Medicinal Applications
Pyrrole, a core component of “1-Amino-4-methyl-1H-pyrrole-2-carboxamide”, is known to be a biologically active scaffold possessing diverse activities . It has been used in the synthesis of various pharmacophores leading to more active compounds .
Anticancer Potential
Pyrrole and its fused derivatives have shown potential as anticancer agents . They have been found to exhibit cytotoxic activities through various mechanisms such as being dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, or adenosine receptor antagonists .
Antibacterial and Antifungal Applications
Compounds containing a pyrrole ring system, like “1-Amino-4-methyl-1H-pyrrole-2-carboxamide”, have been found to exhibit antibacterial and antifungal activities .
Anti-Inflammatory and Cholesterol Reducing Applications
Pyrrole subunit has been used in the synthesis of anti-inflammatory drugs and cholesterol-reducing drugs .
Antimalarial and Antiprotozoal Applications
Pyrrole-containing drugs have been found to exhibit antimalarial and antiprotozoal activities .
Inhibition of Reverse Transcriptase and Cellular DNA Polymerases Protein Kinases
Pyrrole-containing compounds are known to inhibit reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases .
Antitumor Agents
Pyrrole-containing compounds have been used as antitumor agents . For example, Pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro-3-(phenylmethyl) (PPDHMP) exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells .
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit various enzymes . These enzymes play crucial roles in numerous biological processes, including metabolic pathways and signal transduction.
Mode of Action
It’s known that many similar compounds interact with their targets through hydrogen bonding . This interaction can inhibit the activity of the target enzyme, leading to changes in the biochemical pathways in which the enzyme is involved.
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways by inhibiting key enzymes . The inhibition of these enzymes can lead to downstream effects, such as changes in metabolic processes or signal transduction pathways.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory and analgesic activities , and some have shown potent anti-tumor activities . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.
properties
IUPAC Name |
1-amino-4-methylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-2-5(6(7)10)9(8)3-4/h2-3H,8H2,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRBFVJDVOXNLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=C1)C(=O)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-4-methyl-1H-pyrrole-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



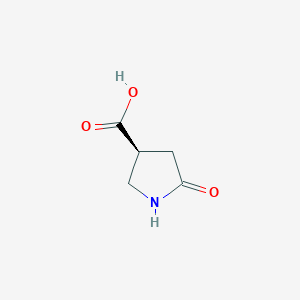

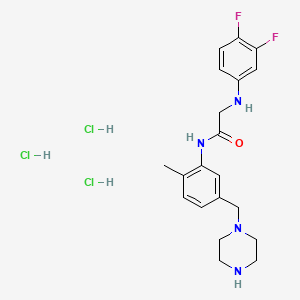
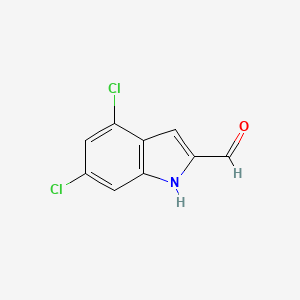
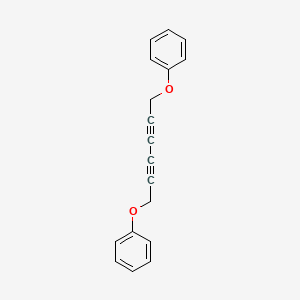



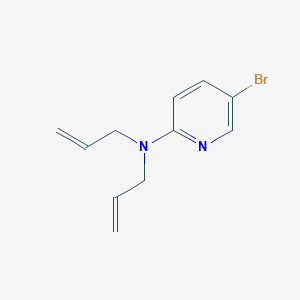

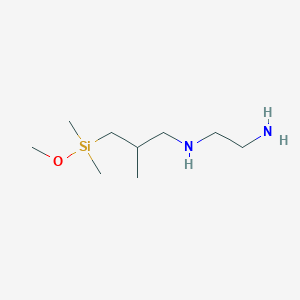
![5-Methyl-4-oxo-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B3123637.png)
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B3123641.png)
